(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid is a complex organic compound characterized by the presence of an amino group, a hydroxy group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of functional derivatives of aliphatic and cyclic compounds. The preparation of the hydroxy-tetrahydrofuran moiety can be achieved through the reaction of furfural with hydrogen peroxide under controlled conditions . The amino acid backbone is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and minimizing environmental impact. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is a key consideration in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is explored for use in the production of biodegradable materials and environmentally friendly chemicals
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups facilitate binding to active sites, while the thioether linkage can participate in redox reactions, influencing cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid: Similar in structure but with different functional groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Shares the hydroxy-tetrahydrofuran moiety but lacks the amino acid backbone
Uniqueness
The uniqueness of (2R)-2-Amino-3-((5-hydroxy-2-methyltetrahydrofuran-3-yl)thio)propanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
59411-65-3 |
---|---|
Molekularformel |
C8H15NO4S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(5-hydroxy-2-methyloxolan-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4-6(2-7(10)13-4)14-3-5(9)8(11)12/h4-7,10H,2-3,9H2,1H3,(H,11,12)/t4?,5-,6?,7?/m0/s1 |
InChI-Schlüssel |
MGQHDMCRECMPPX-HHQRBRGISA-N |
Isomerische SMILES |
CC1C(CC(O1)O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1C(CC(O1)O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.